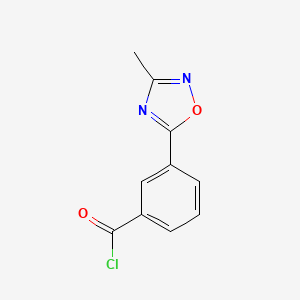

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride

Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride (CAS: 915707-46-9) is a benzoyl chloride derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the meta position of the benzene ring. Benzoyl chlorides are highly reactive acylating agents, widely used in organic synthesis to introduce benzoyl groups. The 1,2,4-oxadiazole ring is a nitrogen-containing heterocycle known for its stability and role in medicinal chemistry, often enhancing bioavailability and metabolic resistance . This compound is commercially available with 97% purity and is utilized in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKVPCDSIORYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640211 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-46-9 | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid

The synthesis begins with the corresponding benzoic acid derivative that contains the 3-methyl-1,2,4-oxadiazol-5-yl substituent on the benzene ring. This acid is the precursor for the acyl chloride formation.

Conversion of Benzoic Acid to Benzoyl Chloride

The benzoic acid derivative is converted into the benzoyl chloride via chlorination agents. Two main chlorinating reagents are used:

Thionyl chloride (SOCl2):

The benzoic acid is reacted with thionyl chloride under reflux conditions in an inert solvent such as dichloromethane. This method is widely used due to its efficiency and relatively mild reaction conditions. The reaction typically proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which are vented off. The product is then purified by recrystallization or column chromatography to obtain the pure benzoyl chloride derivative.Oxalyl chloride ((COCl)2):

An alternative method involves the reaction of the benzoic acid with oxalyl chloride in dichloromethane, often catalyzed by a small amount of N,N-dimethylformamide (DMF). This reaction is carried out at room temperature or slightly elevated temperatures for several hours. The DMF acts as a catalyst, forming a reactive intermediate that facilitates the chlorination. After completion, the reaction mixture is worked up to isolate the benzoyl chloride compound.

Detailed Reaction Conditions and Yields

The following table summarizes the key preparation methods and reaction conditions reported in the literature:

| Method | Reagents & Solvents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride method | Thionyl chloride, dichloromethane | Reflux (~40°C) | 3-5 hours | 70-85 | Commonly used, requires careful gas handling |

| Oxalyl chloride method | Oxalyl chloride, DMF, dichloromethane | 0-25°C | 4 hours | ~100 | DMF catalytic, mild conditions, high yield |

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid treated with oxalyl chloride in dichloromethane at 25°C for 4 hours with DMF catalyst yielded the benzoyl chloride product quantitatively.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Recrystallization: Using solvents such as hexane or ethyl acetate to obtain pure crystals.

- Column Chromatography: Silica gel columns with appropriate eluents to separate impurities.

Characterization is confirmed by:

- NMR Spectroscopy: To verify the chemical structure.

- Mass Spectrometry: To confirm molecular weight.

- IR Spectroscopy: To detect characteristic acyl chloride peaks (~1800 cm⁻¹).

Comparative Analysis of Preparation Methods

| Aspect | Thionyl Chloride Method | Oxalyl Chloride Method |

|---|---|---|

| Reaction Conditions | Reflux, higher temperature | Room temperature to mild heating |

| By-products | SO2 and HCl gases | CO, CO2, HCl gases |

| Catalysts | None | DMF (catalyst) |

| Yield | Moderate to high (70-85%) | Very high (~100%) |

| Safety Considerations | Toxic gases, corrosive reagents | Toxic gases, requires careful handling |

| Purity of Product | High after purification | Very high, minimal side reactions |

Research Findings and Applications

- The oxalyl chloride method with DMF catalysis is preferred for laboratory-scale synthesis due to its high yield and mild conditions.

- The benzoyl chloride product serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

- Stability of the oxadiazole ring during chlorination is well-documented, making this method reliable for sensitive heterocycles.

Summary Table of Key Data

| Parameter | Data/Condition |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 876316-26-6 |

| Starting Material | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid |

| Chlorinating Agents | Thionyl chloride, Oxalyl chloride |

| Solvent | Dichloromethane |

| Catalyst | N,N-Dimethylformamide (DMF) (for oxalyl chloride method) |

| Reaction Temperature | 0-25°C (oxalyl chloride), reflux (~40°C) (thionyl chloride) |

| Reaction Time | 4 hours (oxalyl chloride), 3-5 hours (thionyl chloride) |

| Typical Yield | 70-100% |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.

Cyclization: Reagents like carbonyl diimidazoles and solvents such as toluene are used.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides or esters, while cyclization can produce various heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceutical agents. Its derivatives have shown potential as:

- Anti-infective agents : Research indicates that oxadiazole derivatives can inhibit pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum .

- Anticancer compounds : Several studies have demonstrated the cytotoxic effects of oxadiazole derivatives on cancer cell lines, suggesting their utility in developing new cancer therapies .

Case Study: Anticancer Activity

In one study, 1,3,4-oxadiazole derivatives were synthesized and tested against the LN229 glioblastoma cell line. Compounds exhibited significant cytotoxicity, with some inducing apoptosis by damaging DNA .

Materials Science

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is explored for its potential in creating advanced materials. Its properties include:

- Thermal stability : The compound's structure contributes to its stability under heat, making it suitable for high-performance materials.

- High density : This characteristic is beneficial for applications requiring robust material properties .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic substitution : The benzoyl chloride group allows for reactions with nucleophiles such as amines and alcohols.

- Cyclization reactions : It can form cyclic structures through intramolecular reactions .

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles under basic conditions | Amines, alcohols |

| Cyclization | Forms cyclic structures through intramolecular reactions | Carbonyl diimidazoles |

| Oxidation/Reduction | Involves transformations of the oxadiazole ring | Hydrogen peroxide (oxidation), Sodium borohydride (reduction) |

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers

The position of the oxadiazole substituent significantly influences physical and chemical properties. Key isomers include:

Table 1: Positional Isomers of (3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl Chloride

Key Findings :

- The meta isomer is favored in reactions requiring directed electrophilic substitution due to the oxadiazole ring’s electron-withdrawing effect.

- Para isomers often exhibit higher thermal stability, as seen in related benzaldehyde analogs (melting points: 133–135°C for para vs. 105–109°C for meta) .

Substituted Oxadiazole Derivatives

Variations in the oxadiazole substituent (e.g., ethyl vs. methyl) or functional group (e.g., nitrile vs. chloride) alter properties:

Ethyl-Substituted Analogs

- Ethyl oxalyl chloride (CAS: 4755-77-5): A simpler acyl chloride without aromaticity, highlighting the unique reactivity of benzoyl chloride derivatives .

Functional Group Variants

Key Findings :

- Benzoyl chlorides are more reactive than aldehydes or alcohols, making them preferred for acylation reactions.

- Ethyl substituents may improve solubility in non-polar solvents compared to methyl analogs .

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride (CAS 915707-46-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and related studies.

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- Melting Point : 82–85 °C

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways involved in cancer proliferation and apoptosis. The oxadiazole moiety is known for its role in enhancing the cytotoxicity of compounds against cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that derivatives containing oxadiazole structures can inhibit cell growth by interfering with key signaling pathways such as the EGFR pathway .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines, including IC50 values (the concentration required to inhibit cell growth by 50%).

Study on Anticancer Activity

A recent study investigated the anticancer properties of several oxadiazole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines. Flow cytometry analysis revealed that treatment with this compound resulted in an increase in cells arrested in the G0/G1 phase and a decrease in G2/M phase cells, suggesting a disruption of the cell cycle .

Mechanistic Insights

In vitro assays demonstrated that the compound activates apoptotic pathways by increasing the expression levels of p53 and caspase-3 in treated cancer cells. This indicates that this compound may serve as a potential lead compound for further drug development targeting apoptosis in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via chlorination of the corresponding benzoic acid derivative. For example, 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (see ) can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

- Step 1: Dissolve the benzoic acid derivative in dry dichloromethane (DCM) or toluene.

- Step 2: Add SOCl₂ (2–3 equivalents) dropwise at 0°C, then reflux for 4–6 hours.

- Step 3: Remove excess SOCl₂ under reduced pressure.

- Key Considerations: Moisture must be excluded to prevent hydrolysis. Yields >85% are achievable with SOCl₂, while PCl₅ may require higher temperatures (80–100°C) but offers faster reaction times .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the benzoyl chloride moiety (e.g., carbonyl carbon at ~170 ppm) and oxadiazole ring protons (δ 2.5–3.0 ppm for methyl groups) .

- Mass Spectrometry (MS): ESI-MS or HRMS should show a molecular ion peak at m/z 235.04 (calculated for C₁₀H₇ClN₂O₂).

- X-ray Crystallography: For absolute configuration confirmation, use SHELX programs (e.g., SHELXL for refinement) with crystals grown via vapor diffusion in ethyl acetate/hexane .

Q. What are the stability and storage requirements for this compound?

- Methodology: The compound is moisture-sensitive due to the reactive acyl chloride group. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to light, as photodegradation of the oxadiazole ring may occur .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthetic pathways?

- Methodology:

- DFT Calculations: Use Gaussian or ORCA to model the electron density of the oxadiazole ring and predict electrophilic/nucleophilic sites. For example, the carbonyl carbon in benzoyl chloride shows high electrophilicity (Fukui indices >0.3), making it prone to nucleophilic attack .

- Reaction Pathway Optimization: Employ transition state modeling (e.g., IRC analysis) to identify energy barriers in chlorination steps. Solvent effects (e.g., DCM vs. toluene) can be simulated using COSMO-RS .

Q. What strategies mitigate side reactions during amide coupling using this benzoyl chloride?

- Methodology:

- Controlled Stoichiometry: Use 1.1 equivalents of the benzoyl chloride to minimize unreacted amine starting material.

- Base Selection: Employ non-nucleophilic bases (e.g., DIPEA or TEA) to scavenge HCl without competing with the coupling reaction.

- In Situ Monitoring: Track reaction progress via FT-IR (disappearance of the –COCl peak at 1770 cm⁻¹) .

Q. How does the oxadiazole ring influence the compound’s hydrolytic stability in aqueous environments?

- Methodology:

- Kinetic Studies: Perform pH-dependent hydrolysis experiments (e.g., HPLC monitoring at 254 nm). The oxadiazole’s electron-withdrawing effect accelerates hydrolysis of the acyl chloride group at pH >7.

- Activation Energy Determination: Use Arrhenius plots from data collected at 25°C, 40°C, and 60°C. Activation energies typically range 60–75 kJ/mol, indicating moderate stability .

Q. What crystallographic challenges arise in resolving the structure of derivatives, and how are they addressed?

- Methodology:

- Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement. Apply TWINABS to correct for intensity overlaps in twinned data.

- Disorder Modeling: For flexible side chains (e.g., methyl groups), apply PART instructions in SHELXL to refine occupancy factors .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.